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molecular formula C11H11NO4 B3120737 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione CAS No. 27091-99-2

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione

Cat. No. B3120737
M. Wt: 221.21 g/mol
InChI Key: LTZDBWKTMQWZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960614B2

Procedure details

Diisopropylethylamine (43 mL, 246 mmol) was added to a stirring solution of N-hydroxyphthalimide (20.6 g, 123 mmol) in dimethylformamide (95 mL). After 5 minutes, 3-bromopropanol (11.5 mL, 127 mmol) was added and the reaction mixture was heated to 80° C. for 18 h. The cooled solution was diluted with ethyl acetate (700 mL) and was washed with water (4×500 mL) and saturated brine (2×500 mL), dried over sodium sulfate and concentrated to an oil that solidified on standing to afford 2-(3-hydroxy-propoxy)-isoindole-1,3-dione (17.5 g, 65% yield) as a tan-colored solid: 1H NMR (400 MHz, CDCl3) δ 7.81 (m, 2H), 7.74 (m, 2H), 4.36 (t, 2H, J=5.6 Hz), 3.92 (t, 2H, J=5.9 Hz), 1.98 (quintet, 2H, J=5.9 Hz).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[OH:10][N:11]1[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21].Br[CH2:23][CH2:24][CH2:25][OH:26]>CN(C)C=O.C(OCC)(=O)C>[OH:26][CH2:25][CH2:24][CH2:23][O:10][N:11]1[C:12](=[O:21])[C:13]2[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:16]

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20.6 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
95 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
BrCCCO
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water (4×500 mL) and saturated brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil that

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCCCON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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